Cas no 6303-58-8 (4-Phenoxybutanoic Acid)

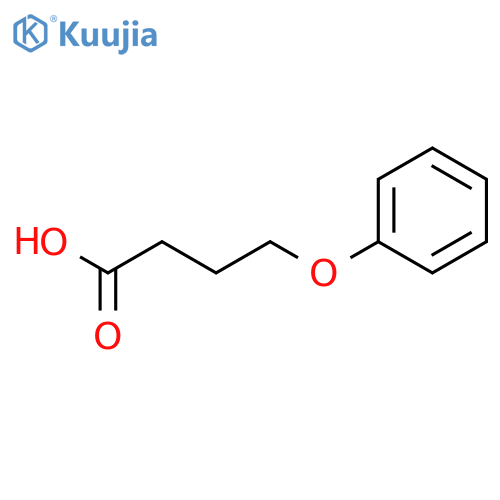

4-Phenoxybutanoic Acid structure

商品名:4-Phenoxybutanoic Acid

4-Phenoxybutanoic Acid 化学的及び物理的性質

名前と識別子

-

- 4-phenoxybutyric acid

- 4-Phenoxybutanoic acid

- 4-(phenoxy)butanoic acid

- 4-Phenoxy-buttersaeure

- 4-phenoxy-butyric acid

- Butanoic acid,4-phenoxy

- Butyric acid,4-phenoxy

- EINECS 228-603-6

- Butanoic acid, 4-phenoxy-

- Butyric acid, 4-phenoxy-

- gamma-Phenoxybutyric acid

- 4-phenoxy-n-butyric acid

- .gamma.-Phenoxybutyric acid

- YKYVPFIBWVQZCE-UHFFFAOYSA-N

- 4-PhenoxybutyricAcid

- 4-phenoxy-butanoic acid

- 4-Phenoxybutanoic acid #

- 4-phenoxy-1-butanoic acid

- 4-Phenoxybutanoic Acid

-

- MDL: MFCD00042656

- インチ: 1S/C10H12O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)

- InChIKey: YKYVPFIBWVQZCE-UHFFFAOYSA-N

- ほほえんだ: O(C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C([H])([H])C([H])([H])C(=O)O[H]

- BRN: 1640610

計算された属性

- せいみつぶんしりょう: 180.07900

- どういたいしつりょう: 180.079

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 1

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 46.5

じっけんとくせい

- 色と性状: クリーム水晶

- 密度みつど: 1.1430

- ゆうかいてん: 63.0 to 66.0 deg-C

- ふってん: 170°C/7mmHg(lit.)

- フラッシュポイント: 140.5 ºC

- 屈折率: 1.526

- ようかいど: ethanol: 0.1 g/mL, clear

- PSA: 46.53000

- LogP: 1.93020

- ようかいせい: 未確定

4-Phenoxybutanoic Acid セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S22-S24/25

- RTECS番号:ET5956300

-

危険物標識:

- 危険レベル:IRRITANT

- リスク用語:R36/37/38

- セキュリティ用語:S22;S24/25

4-Phenoxybutanoic Acid 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-Phenoxybutanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P58350-100mg |

4-Phenoxybutanoic acid |

6303-58-8 | 100mg |

¥668.0 | 2021-09-08 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P114446-25g |

4-Phenoxybutanoic Acid |

6303-58-8 | 25g |

¥557.90 | 2023-09-01 | ||

| Enamine | EN300-21410-2.5g |

4-phenoxybutanoic acid |

6303-58-8 | 95.0% | 2.5g |

$61.0 | 2025-03-21 | |

| OTAVAchemicals | 0109160009-250MG |

4-phenoxybutanoic acid |

6303-58-8 | 95% | 250mg |

$115 | 2023-12-05 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P114446-100mg |

4-Phenoxybutanoic Acid |

6303-58-8 | 100mg |

¥509.90 | 2023-09-01 | ||

| Enamine | EN300-21410-10g |

4-phenoxybutanoic acid |

6303-58-8 | 98% | 10g |

$101.0 | 2023-09-16 | |

| Aaron | AR003MNT-100g |

4-Phenoxybutanoic acid |

6303-58-8 | 97% | 100g |

$278.00 | 2023-12-13 | |

| Aaron | AR003MNT-5g |

4-Phenoxybutanoic acid |

6303-58-8 | 97% | 5g |

$36.00 | 2023-12-13 | |

| 1PlusChem | 1P003MFH-1g |

4-Phenoxybutanoic acid |

6303-58-8 | 98% | 1g |

$39.00 | 2025-02-20 | |

| 1PlusChem | 1P003MFH-25g |

4-Phenoxybutanoic acid |

6303-58-8 | >98.0%(GC)(T) | 25g |

$77.00 | 2025-02-20 |

4-Phenoxybutanoic Acid 関連文献

-

1. The cyclisation of 4-phenoxybutyric acidI. M. Lockhart,M. Wright J. Chem. Soc. C 1971 3182

-

2. Index of subjects, 1966

-

3. Index of subjects, 1971

-

4. Fungal detoxication. Part VIII. Metabolism of substituted 4-phenoxybutyric acids by Aspergillus nigerJ. K. Faulkner,D. Woodcock J. Chem. Soc. C 1966 884

-

5. Mycoceranic acid. Part IIG. S. Marks,N. Polgar J. Chem. Soc. 1955 3851

6303-58-8 (4-Phenoxybutanoic Acid) 関連製品

- 92156-72-4(Methyl 6-phenoxyhexanoate)

- 621-14-7(Butanedioic acid,1,4-diphenyl ester)

- 7170-44-7(11-Phenoxyundecanoic Acid)

- 7170-40-3(5-Phenoxypentanoic acid)

- 4346-18-3(Phenyl butyrate)

- 55579-99-2(4-(4-Methoxyphenoxy)butyric Acid)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:6303-58-8)4-Phenoxybutyric Acid, ≥ 97.0%

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ